Umifoxolaner
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Overview
Description
Umifoxolaner is an isoxazoline veterinary ectoparasiticide primarily used for research purposes. It is known for its effectiveness in treating flea and tick infestations in animals . The compound is novel and has not yet received widespread regulatory approval .
Preparation Methods
Umifoxolaner is synthesized through a series of chemical reactions involving various reagents and conditions. The industrial production methods are not extensively documented, but the compound is available in high purity for research purposes .
Chemical Reactions Analysis
Umifoxolaner undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, particularly involving the trifluoromethyl and chlorofluorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Umifoxolaner has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of isoxazolines.
Biology: Investigated for its effects on various biological systems, particularly in relation to its antiparasitic properties.
Medicine: Explored for potential therapeutic applications in treating parasitic infections.
Industry: Utilized in the development of new veterinary drugs and formulations
Mechanism of Action
Umifoxolaner exerts its effects by antagonizing gamma-aminobutyric acid (GABA) regulated chloride channels . This action disrupts the normal function of the nervous system in parasites, leading to their death. The molecular targets include GABA-gated chloride channels, and the pathways involved are primarily related to the inhibition of chloride ion transfer across cell membranes .
Comparison with Similar Compounds
Umifoxolaner is part of the isoxazoline class of compounds, which includes several other similar compounds:
Afoxolaner: Another isoxazoline compound used as an antiparasitic agent. .
Fluxametamide: An isoxazoline insecticide with a novel mode of action, primarily used in crop protection.
Isocycloseram: Another isoxazoline compound with high insecticidal activity and safety profile.
Mivorilaner: Developed for similar applications as this compound, with a focus on veterinary use.
This compound is unique due to its specific chemical structure and the particular combination of trifluoromethyl and chlorofluorophenyl groups, which contribute to its effectiveness as an antiparasitic agent .
Properties
CAS No. |
2021230-37-3 |
---|---|
Molecular Formula |
C26H16ClF10N3O3 |
Molecular Weight |
643.9 g/mol |
IUPAC Name |
4-[(5S)-5-[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H16ClF10N3O3/c27-18-8-12(7-17(21(18)28)25(32,33)34)23(26(35,36)37)9-19(40-43-23)15-5-6-16(14-4-2-1-3-13(14)15)22(42)38-10-20(41)39-11-24(29,30)31/h1-8H,9-11H2,(H,38,42)(H,39,41)/t23-/m0/s1 |
InChI Key |
TVYPNAKLSTUPJB-QHCPKHFHSA-N |
Isomeric SMILES |
C1C(=NO[C@@]1(C2=CC(=C(C(=C2)Cl)F)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F |
Canonical SMILES |
C1C(=NOC1(C2=CC(=C(C(=C2)Cl)F)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F |
Origin of Product |
United States |
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